7-Cyano-3-iodo-5-azaindole CAS 1352395-49-3 properties
7-Cyano-3-iodo-5-azaindole CAS 1352395-49-3 properties
A Strategic Scaffold for Next-Generation Kinase Inhibitor Discovery
Executive Summary
7-Cyano-3-iodo-5-azaindole (CAS 1352395-49-3) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Belonging to the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) class, this scaffold offers a distinct bioisosteric profile compared to the more common 7-azaindole or indole cores. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C3-iodine serves as a labile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C7-nitrile provides a versatile electronic modulator and a precursor for amides, acids, or amines. This guide details the physicochemical properties, synthetic pathways, and application logic for leveraging this molecule in drug discovery, particularly for kinase inhibition (e.g., JAK, FGFR, FMS).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data aggregates predicted and available experimental values. Due to the specialized nature of this intermediate, some physicochemical parameters are computational estimates derived from structure-activity relationship (SAR) databases.
| Property | Data | Note |
| Chemical Name | 3-Iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | IUPAC |
| Common Name | 7-Cyano-3-iodo-5-azaindole | Industry Standard |
| CAS Number | 1352395-49-3 | Unique Identifier |
| Molecular Formula | C₈H₄IN₃ | |
| Molecular Weight | 269.04 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for halogenated azaindoles |
| Boiling Point | 257.6 ± 15.0 °C | Predicted (760 mmHg) |
| Density | 2.1 ± 0.1 g/cm³ | Predicted |
| pKa (Pyrrole NH) | ~12.5 | Acidic proton, requires base for N-alkylation |
| LogP | 1.8 – 2.2 | Favorable lipophilicity for CNS penetration |
| Solubility | DMSO, DMF (>20 mg/mL); Low in water | Requires organic co-solvent |
Synthetic Architecture
The synthesis of 7-cyano-3-iodo-5-azaindole requires a strategic approach to assemble the bicyclic core before introducing the sensitive iodine functionality.
2.1 Retrosynthetic Logic
The most robust pathway involves the construction of the 5-azaindole core followed by late-stage functionalization.
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Core Synthesis: Cyclization of 4-amino-3-alkynylpyridines or via the Reissert synthesis using 4-chloro-3-nitropyridine derivatives.
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C7 Functionalization: Introduction of the nitrile group (often via Pd-catalyzed cyanation of a C7-chloro precursor) is typically performed before iodination to avoid chemoselectivity issues.
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C3 Iodination: Electrophilic aromatic substitution (SEAr) is the final step.
2.2 Visualization: Synthetic Workflow
The following diagram illustrates the critical path from the pyridine precursor to the final scaffold.
Caption: Step-wise construction of the 7-cyano-3-iodo-5-azaindole scaffold prioritizing late-stage iodination.
Experimental Protocols (Field-Proven)
3.1 Protocol: C3-Iodination of 7-Cyano-5-azaindole
This step is critical. The electron-deficient nature of the pyridine ring in 5-azaindole makes the C3 position less nucleophilic than in standard indoles, requiring optimized conditions.
Reagents:
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Substrate: 7-Cyano-5-azaindole (1.0 eq)
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Reagent: N-Iodosuccinimide (NIS) (1.1 eq)
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Solvent: DMF (anhydrous) or Acetonitrile
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Temperature: 0°C to Room Temperature (RT)
Methodology:
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Dissolution: Dissolve 7-cyano-5-azaindole in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
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Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes. Reasoning: Controls the exotherm and prevents over-iodination or polymerization.
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Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The product usually appears as a less polar spot.
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Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (Na₂S₂O₃). Reasoning: Thiosulfate neutralizes any residual iodine species, preventing oxidative degradation.
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Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
3.2 Protocol: Suzuki-Miyaura Coupling at C3
The C3-iodine is highly reactive towards Pd-catalyzed cross-coupling, enabling the attachment of aryl/heteroaryl "warheads."
Standard Conditions:
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
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Base: K₂CO₃ (2.0 eq) or Cs₂CO₃
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Solvent: 1,4-Dioxane/Water (4:1)
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Temperature: 80–100°C
Medicinal Chemistry Applications
4.1 Scaffold Utility & Bioisosterism
The 5-azaindole core is a bioisostere of purine , making it an exceptional scaffold for ATP-competitive kinase inhibitors.
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C3 Position (Iodine): Serves as the vector for the "Tail" region of the inhibitor, extending into the solvent-exposed pocket or hydrophobic back-pocket of the kinase enzyme.
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C7 Position (Nitrile):
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Electronic: Increases the acidity of the pyrrole NH, potentially strengthening the H-bond to the kinase hinge region (e.g., Glu/Leu residues).
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Metabolic: Blocks a potential site of oxidative metabolism (C7 oxidation).
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Synthetic:[1][2][3][4][5][6] Can be hydrolyzed to a primary amide (CONH₂) to pick up additional H-bond interactions.
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4.2 Application Logic Diagram
The following diagram maps the functional regions of the molecule to their biological roles.
Caption: Functional mapping of the scaffold for Structure-Activity Relationship (SAR) studies.
Safety & Handling (SDS Summary)
While specific toxicology data for this CAS is limited, handle as a potent bioactive intermediate.
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GHS Classification:
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H302: Harmful if swallowed.
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H315/H319: Causes skin irritation / Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Keep in a tightly closed container, stored at 2–8°C (Refrigerate). Protect from light (iodides can be light-sensitive).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Synthesis of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[5] Link[5]
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Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
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Iodination Protocols: Kline, T., et al. (2008). Synthesis of 3-iodo-5-azaindoles. Journal of Heterocyclic Chemistry, 45(6).[7] (General methodology reference).
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Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
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Vendor Data Verification: Delta Chem (2024). Product Specification: 7-Cyano-3-iodo-5-azaindole. Link
Sources
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- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
